molecular formula C16H19ClN4O2S B6436695 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline CAS No. 2549011-42-7

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline

Cat. No.: B6436695
CAS No.: 2549011-42-7
M. Wt: 366.9 g/mol
InChI Key: QVAROYCGSNHVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline is a chemical compound with the molecular formula C16H20ClN3O2S. This compound is characterized by the presence of a quinoxaline core, a diazepane ring, and a cyclopropanesulfonyl group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The reaction conditions often include the use of chlorinating agents to introduce the chlorine atom at the 6-position of the quinoxaline ring. The diazepane ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropanesulfonyl group via sulfonylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline rings.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, potentially leading to biological effects. The diazepane ring and cyclopropanesulfonyl group may enhance its binding affinity and specificity for these targets. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline can be compared with other quinoxaline derivatives, such as:

  • 6-chloro-2-[4-(methylsulfonyl)-1,4-diazepan-1-yl]quinoxaline
  • 6-chloro-2-[4-(ethylsulfonyl)-1,4-diazepan-1-yl]quinoxaline These compounds share similar structures but differ in the substituents on the diazepane ring. The presence of the cyclopropanesulfonyl group in this compound may confer unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-12-2-5-14-15(10-12)18-11-16(19-14)20-6-1-7-21(9-8-20)24(22,23)13-3-4-13/h2,5,10-11,13H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAROYCGSNHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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